1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Overview
Description
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a phenylsulfonyl group attached
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include pyrrole derivatives and phenylsulfonyl chloride.
Reaction Conditions: The reaction conditions usually involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site.
Pathways Involved: The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Phenylsulfonyl)pyrrole and 1-(Phenylsulfonyl)-1H-indole share structural similarities but differ in their core heterocyclic systems.
Uniqueness: The pyrrolo[3,2-c]pyridine core provides distinct electronic and steric properties, making this compound a valuable scaffold for the development of novel compounds with unique biological and chemical properties.
Biological Activity
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₀N₂O₂S. The compound features a pyrrolo[3,2-c]pyridine core with a phenylsulfonyl substituent that contributes to its biological properties.
Biological Activity Overview
Research indicates that pyrrolo[3,2-c]pyridine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several derivatives have shown promising results against various cancer cell lines.
- Analgesic Properties : Some compounds have demonstrated significant analgesic effects in preclinical models.
- Antimicrobial Effects : Certain derivatives have been tested for their efficacy against bacterial strains.
Antitumor Activity
A study focused on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives revealed that many exhibited moderate to excellent antitumor activities against cancer cell lines such as HeLa, SGC-7901, and MCF-7. For instance, compound 10t displayed IC₅₀ values ranging from 0.12 to 0.21 μM, indicating potent activity against these cells. Additionally, this compound inhibited tubulin polymerization, disrupting microtubule dynamics crucial for cancer cell division .
Analgesic Activity
Research on pyrrolo[3,4-c]pyridine derivatives has indicated that certain compounds possess significant analgesic properties. In particular, derivatives were evaluated using the "hot plate" and "writhing" tests in mice. Notably, some imides showed analgesic activity comparable to morphine while exhibiting lower toxicity . The analgesic effects were attributed to structural modifications that enhanced binding affinity to pain receptors.
Antimicrobial Activity
The antimicrobial potential of pyrrolo[3,2-c]pyridine derivatives was assessed against various pathogens. For example, Mannich bases derived from these compounds demonstrated activity against Candida albicans and Staphylococcus aureus, highlighting their potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrrolo[3,2-c]pyridine derivatives:
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-10-14-8-6-13(11)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHTSUBCBYZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451815 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-39-5 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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